2-Bromo-3-(4-methylphenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

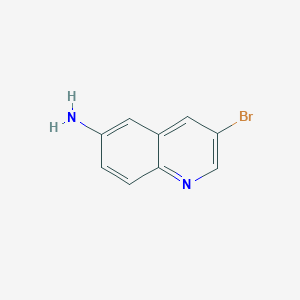

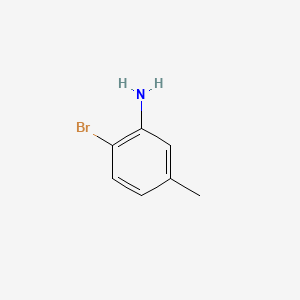

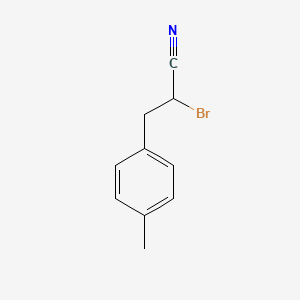

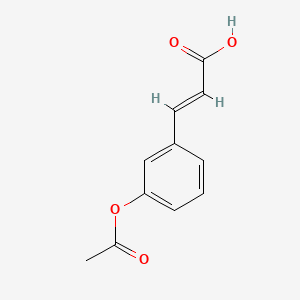

2-Bromo-3-(4-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN . It has a molecular weight of 224.1 .

Molecular Structure Analysis

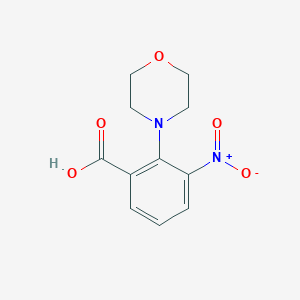

The InChI code for 2-Bromo-3-(4-methylphenyl)propanenitrile is1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3 . This indicates that the molecule consists of a bromine atom (Br) attached to the third carbon in the propyl chain (C3), and a nitrile group (-CN) attached to the same carbon. The propyl chain is also attached to a 4-methylphenyl group.

Scientific Research Applications

Pharmacology

In the realm of pharmacology, 2-Bromo-3-(4-methylphenyl)propanenitrile is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules due to the presence of both a bromine atom and a nitrile group, which offer diverse reactivity for subsequent transformations .

Material Science

In material science, 2-Bromo-3-(4-methylphenyl)propanenitrile can be used in the synthesis of novel materials. Its incorporation into polymers or small molecules could lead to materials with unique properties, such as enhanced durability or specialized conductivity .

Analytical Chemistry

Analytical chemists may utilize 2-Bromo-3-(4-methylphenyl)propanenitrile as a standard or reagent in chromatographic methods or spectroscopy. Its distinct chemical signature allows it to be a benchmark for method calibration and substance identification .

Chemical Research

In chemical research, this compound’s reactivity is of interest for studying reaction mechanisms and developing new synthetic methodologies. It can act as a model compound to understand the behavior of similar brominated aromatic nitriles .

Biochemistry

Within biochemistry, 2-Bromo-3-(4-methylphenyl)propanenitrile could be investigated for its interactions with biological macromolecules. It might serve as a probe to study enzyme-catalyzed reactions or to map out binding sites on proteins .

properties

IUPAC Name |

2-bromo-3-(4-methylphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIBRNSEZYUOOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406986 |

Source

|

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-methylphenyl)propanenitrile | |

CAS RN |

62448-29-7 |

Source

|

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)